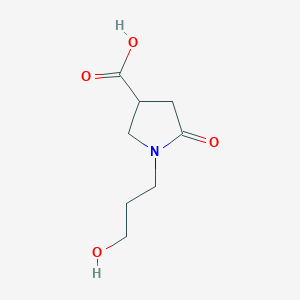
1-(3-Hydroxypropyl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxypropyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidine ring, a hydroxypropyl group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of a pyrrolidine derivative with a hydroxypropyl reagent under controlled conditions. One common method includes the use of a protecting group strategy to ensure selective reactions at specific sites on the molecule. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypropyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
1-(3-Hydroxypropyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biochemical processes. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypropionic acid: Shares the hydroxypropyl group but lacks the pyrrolidine ring.
5-Oxopyrrolidine-3-carboxylic acid: Contains the pyrrolidine ring and carboxylic acid group but lacks the hydroxypropyl group.
Uniqueness
1-(3-Hydroxypropyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c10-3-1-2-9-5-6(8(12)13)4-7(9)11/h6,10H,1-5H2,(H,12,13) |
InChI Key |
JQVGNBNYYURURV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















